molecular formula C11H8ClN B8394901 4-Chloro-6-ethenylquinoline

4-Chloro-6-ethenylquinoline

Cat. No. B8394901
M. Wt: 189.64 g/mol
InChI Key: USHUYFAJDWRMFL-UHFFFAOYSA-N
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Patent
US08633187B2

Procedure details

A mixture of 4-chloro-6-ethenylquinoline (5.1 g, 26.88 mmol), 2,6-lutidine (5.76 g, 53.75 mmol), sodium (meta) periodate (22.99 g, 107.51 mmol), and osmium tetroxide (5.48 g of a 2.5% solution in tert-butanol, 0.538 mmol) in 1,4-dioxane:H2O (350 mL of 3:1 mixture) was stirred for 3.5 h at room temperature and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (CH2Cl2) to give the title compound (4.26 g, 83% for 2 steps) as a pale yellow solid. MS (ES)+ m/e 192 [M+H]+.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
22.99 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:12]=C)[CH:10]=2)[N:5]=[CH:4][CH:3]=1.N1C(C)=CC=CC=1C.[O-:22]I(=O)(=O)=O.[Na+].O>C(O)(C)(C)C.O1CCOCC1.[Os](=O)(=O)(=O)=O>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH:12]=[O:22])[CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)C=C
Name
Quantity
5.76 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
22.99 g
Type
reactant
Smiles
[O-]I(=O)(=O)=O.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC=C(C=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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